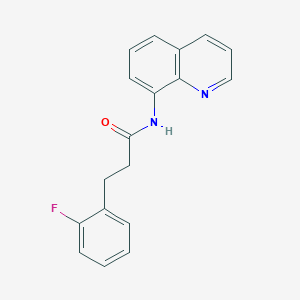![molecular formula C17H18Cl2N2O4S B4612290 N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide](/img/structure/B4612290.png)
N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide is a useful research compound. Its molecular formula is C17H18Cl2N2O4S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0364336 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties in Gastrointestinal Motility
N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide and related compounds have been studied for their effect on gastrointestinal motility. Research by Sonda et al. (2004) on benzamide derivatives, including compounds with benzylsulfonyl groups, found that they could accelerate gastric emptying and increase the frequency of defecation in mice. These derivatives were identified as selective 5-HT4 receptor agonists, indicating potential as prokinetic agents effective for both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Anticancer Evaluation
A 2019 study by Ravichandiran et al. explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which include structures analogous to this compound. These compounds displayed potent cytotoxic activity against various human cancer cell lines and showed low toxicity in normal cells. Their mechanism includes inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Synthesis and Characterization of Polyimides
In polymer science, diamines with built-in sulfone, ether, and amide structures, similar to this compound, are key in synthesizing novel polyimides. Studies like those conducted by Mehdipour‐Ataei et al. (2004, 2007) have shown that these compounds can be used to create thermally stable polyimides with potential applications in advanced technologies (Mehdipour‐Ataei et al., 2004); (Mehdipour‐Ataei & Hatami, 2007).
Electrophysiological Activity
Research into N-substituted benzamides, which are structurally similar to this compound, has revealed their potential in cardiac electrophysiological applications. Morgan et al. (1990) described compounds in this category exhibiting potent activity in vitro, indicating possible use as selective class III antiarrhythmic agents (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
3,5-dichloro-4-propoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-2-7-25-16-14(18)8-12(9-15(16)19)17(22)21-10-11-3-5-13(6-4-11)26(20,23)24/h3-6,8-9H,2,7,10H2,1H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPSYLJQDWHICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide](/img/structure/B4612208.png)
![N-[4-(aminosulfonyl)phenyl]-N'-cyclohexyl-1,2-hydrazinedicarbothioamide](/img/structure/B4612214.png)
![4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4612217.png)
![1-(6-Methylpyridin-2-yl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B4612225.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B4612232.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4612233.png)
![4-chloro-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4612238.png)


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4612258.png)

![[3-methyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4612273.png)
![2-(1,3-benzodioxol-5-yl)-5-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole](/img/structure/B4612295.png)
![3-{[(2-Ethoxy-3-methoxyphenyl)methyl]amino}-2-methylbenzoic acid](/img/structure/B4612300.png)
